molecular formula C7H3BrF3NO2 B1403555 2-Bromo-6-(trifluoromethyl)isonicotinic acid CAS No. 749875-11-4

2-Bromo-6-(trifluoromethyl)isonicotinic acid

Cat. No. B1403555
M. Wt: 270 g/mol
InChI Key: XCJIWWDGFHDIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-(trifluoromethyl)isonicotinic acid” is a derivative of trifluoromethylpyridine (TFMP) and isonicotinic acid . TFMP derivatives have found applications in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(trifluoromethyl)isonicotinic acid” consists of a pyridine ring with a carboxylic acid group at the 4-position, a bromine atom at the 2-position, and a trifluoromethyl group at the 6-position .

Scientific Research Applications

Environmental Toxicology and Degradation

Studies on brominated and fluorinated compounds, such as tribromophenol and polyfluoroalkyl chemicals, have highlighted their widespread production and environmental persistence. These substances serve as intermediates in the synthesis of various flame retardants and have been identified as degradation products of related substances. Their ubiquitous presence in the environment raises concerns about their toxicokinetics, toxicodynamics, and the potential gaps in our understanding of their environmental impact (Koch & Sures, 2018).

Chemical Synthesis and Applications

Research into the synthesis and applications of halogenated compounds, including those with fluorine and bromine functionalities, remains active. For instance, the development of practical synthesis methods for halogenated biphenyls, which are key intermediates in the manufacture of various pharmaceuticals and agrochemicals, illustrates the continuous interest in optimizing production processes for such compounds. These methodologies often aim to address challenges related to cost, safety, and environmental impact (Qiu et al., 2009).

Environmental Safety and Health Risks

The health risks associated with fluorinated compounds, particularly those used as alternatives to legacy per- and polyfluoroalkyl substances (PFASs), have garnered attention. Novel fluorinated alternatives have been found to exhibit systemic multiple organ toxicities, suggesting that their potential toxicity might be comparable to or even exceed that of legacy PFASs. This underscores the need for comprehensive toxicological studies to evaluate the safety of these new compounds before their widespread use (Wang et al., 2019).

Future Directions

The future directions for “2-Bromo-6-(trifluoromethyl)isonicotinic acid” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJIWWDGFHDIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213105
Record name 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)isonicotinic acid

CAS RN

749875-11-4
Record name 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749875-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-(trifluoromethyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.